4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Overview
Description
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarboxylic acid)): is a complex organic compound characterized by its unique structure, which includes multiple biphenyl and carboxylic acid groups connected through an ethene-tetrayl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobiphenyl with ethene-tetrayl intermediates under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process is designed to minimize waste and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology: In biological research, the compound can be used as a probe to study molecular interactions and pathways. Its ability to form stable complexes with various biomolecules makes it valuable in biochemical assays .
Medicine: The compound’s ability to interact with biological targets can be harnessed to design molecules with specific pharmacological activities .
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its properties make it suitable for use in electronic devices and sensors .
Mechanism of Action
The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline: This compound shares a similar ethene-tetrayl core but differs in its functional groups, which include amine groups instead of carboxylic acids.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraphenol: Another related compound with hydroxyl groups replacing the carboxylic acids.
Uniqueness: The presence of multiple carboxylic acid groups in 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) provides it with unique properties, such as enhanced solubility in polar solvents and the ability to form strong hydrogen bonds. These characteristics make it particularly useful in applications requiring high stability and specific interactions with other molecules .
Properties
IUPAC Name |
5-[4-[1,2,2-tris[4-(3,5-dicarboxyphenyl)phenyl]ethenyl]phenyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H36O16/c59-51(60)41-17-37(18-42(25-41)52(61)62)29-1-9-33(10-2-29)49(34-11-3-30(4-12-34)38-19-43(53(63)64)26-44(20-38)54(65)66)50(35-13-5-31(6-14-35)39-21-45(55(67)68)27-46(22-39)56(69)70)36-15-7-32(8-16-36)40-23-47(57(71)72)28-48(24-40)58(73)74/h1-28H,(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIPNCJVXBDVQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=C(C3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC=C(C=C7)C8=CC(=CC(=C8)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H36O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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